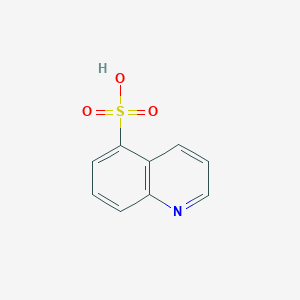

quinoline-5-sulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-14(12,13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGSJGNWRDPVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177835 | |

| Record name | Quinoline-5-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23261-58-7 | |

| Record name | 5-Quinolinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23261-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023261587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-5-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-5-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Quinolinesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z73P2VF6ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Quinoline 5 Sulfonic Acid and Its Derivatives

Direct Sulfonation Approaches

Direct sulfonation involves the introduction of a sulfonic acid or sulfonyl chloride group directly onto the quinoline (B57606) ring system. This is typically achieved through electrophilic aromatic substitution reactions.

Sulfonation with Sulfur Trioxide for Quinoline Functionalization

The reaction of quinoline with sulfur trioxide (SO₃) is a primary method for introducing a sulfonic acid group. When quinoline is treated with fuming sulfuric acid (oleum), which contains a high concentration of SO₃, a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid is produced at elevated temperatures, typically around 220°C. uop.edu.pk The reactivity and selectivity of the sulfonation can be modulated by adjusting the reaction conditions. cabb-chemicals.com For instance, a continuous sulfonation process using oleum (B3057394) with a high SO₃ concentration (50-65%) at temperatures between 120°C and 180°C has been developed to favor the formation of quinoline-8-sulfonic acid, though this compound is also a product. google.com Theoretical studies suggest that the mechanism of aromatic sulfonation with SO₃ in nonpolar media is often a concerted process, potentially involving two molecules of SO₃, rather than the classic SEAr mechanism with a Wheland intermediate. acs.org

Chlorosulfonic Acid Mediated Synthesis of Quinoline-5-Sulfonyl Chloride

Chlorosulfonic acid (ClSO₃H) is a versatile and powerful reagent for the direct chlorosulfonation of aromatic compounds, including quinoline, to yield sulfonyl chlorides. pageplace.de The reaction of freshly distilled quinoline with chlorosulfonic acid, typically in a 5:1 molar ratio, can produce quinoline-8-sulfonyl chloride. The process involves adding quinoline to cooled chlorosulfonic acid (0-5°C), followed by heating to 140°C for several hours. asianpubs.org While this method primarily yields the 8-substituted isomer, the formation of quinoline-5-sulfonyl chloride can also occur. The reaction conditions, such as temperature and the ratio of reactants, are crucial in determining the product distribution. pageplace.de For example, the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride is achieved by reacting 8-hydroxyquinoline (B1678124) with chlorosulfonic acid at room temperature. nih.govmdpi.com

Indirect Synthesis Pathways

Indirect methods for the synthesis of this compound derivatives often involve the transformation of a pre-existing functional group on the quinoline ring, such as an amino group.

Diazotization and Subsequent Sulfonation of Aminoquinolines

A well-established indirect route involves the diazotization of an aminoquinoline followed by a reaction to introduce the sulfonyl group. This multi-step process offers an alternative to direct sulfonation, particularly when specific isomers are desired.

The synthesis of quinoline-5-sulfonyl chloride can be achieved starting from 5-aminoquinoline (B19350). This process involves a diazotization reaction, where 5-aminoquinoline is treated with sodium nitrite (B80452) and concentrated hydrochloric acid at low temperatures (-10°C to 10°C) to form a diazonium salt. google.com This intermediate is then subjected to a sulfuryl chloridization reaction. In this step, the diazotization solution is reacted with sulfur dioxide in an acetic acid solvent, often in the presence of a copper chloride catalyst, to yield quinoline-5-sulfonyl chloride. google.com This one-pot reaction is reported to have a yield exceeding 80% and is considered suitable for industrial production due to its simple process and readily available starting materials. google.com

| Starting Material | Reagents | Key Transformation | Product | Reported Yield | Reference |

| Quinoline | Fuming Sulfuric Acid (Oleum) | Direct Sulfonation | This compound & Quinoline-8-sulfonic acid | Mixture | uop.edu.pk |

| Quinoline | Chlorosulfonic Acid | Direct Chlorosulfonation | Quinoline-8-sulfonyl chloride (major) | Not specified | asianpubs.org |

| 8-Hydroxyquinoline | Chlorosulfonic Acid | Direct Chlorosulfonation | 8-Hydroxyquinoline-5-sulfonyl chloride | Not specified | nih.govmdpi.com |

| 5-Aminoquinoline | 1. Sodium Nitrite, HCl2. Sulfur Dioxide, Acetic Acid, Copper Chloride | Diazotization, Sulfonyl Chloridization | Quinoline-5-sulfonyl chloride | >80% | google.com |

Hydrolytic Conversion to this compound

The direct synthesis of this compound can be achieved through the hydrolysis of its corresponding sulfonyl chloride derivative. 8-Hydroxyquinoline-5-sulfonyl chloride, a common precursor, is notably sensitive to moisture. This sensitivity leads to its conversion into 8-hydroxythis compound. This hydrolytic transformation is so prevalent that during analysis by electrospray ionization (ESI) mass spectrometry, the molecular ion signal often corresponds to the hydrolyzed product, 8-hydroxythis compound, rather than the sulfonyl chloride itself. mdpi.com The sulfonyl chloride must be stored under inert conditions, such as under argon at low temperatures (4–8 °C), to prevent premature hydrolysis. mdpi.com

Sulfonation of Substituted Hydroxyquinolines (e.g., 8-Hydroxyquinoline)

A primary route to obtaining this compound structures involves the electrophilic sulfonation of a substituted quinoline, such as 8-hydroxyquinoline (8-HQ). The most frequently employed method is the direct reaction of 8-hydroxyquinoline with chlorosulfonic acid. mdpi.com This process, known as chlorosulfonation, introduces a sulfonyl chloride group (-SO₂Cl) at the C-5 position of the quinoline ring, yielding 8-hydroxyquinoline-5-sulfonyl chloride. mdpi.com The reaction is typically conducted under anhydrous conditions at low temperatures, for instance in an ice bath, to manage the reactivity of the reagents. mdpi.com The resulting sulfonyl chloride is a critical intermediate that can be hydrolyzed to the sulfonic acid or used to synthesize other derivatives. mdpi.com Yields for the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride can vary, with reported values ranging from 19% to 78%, depending on the specific reaction and purification conditions.

| Starting Material | Reagent | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | Chlorosulfonic acid | Anhydrous, ice bath, stirred at room temperature for 24h | 8-Hydroxyquinoline-5-sulfonyl chloride | mdpi.com |

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Building upon the foundational this compound framework, advanced strategies allow for the introduction of diverse functional groups, leading to derivatives with tailored properties.

Synthesis of Quinoline-5-Sulfonamides via Nucleophilic Substitution

Quinoline-5-sulfonamides are synthesized through the nucleophilic substitution reaction of a quinoline-5-sulfonyl chloride intermediate with a suitable amine. mdpi.commicrobiologyjournal.org This reaction provides a versatile platform for creating a library of sulfonamide derivatives. The general procedure involves adding an appropriate amine to a suspension of the sulfonyl chloride (such as 8-hydroxyquinoline-5-sulfonyl chloride) in an anhydrous solvent like acetonitrile (B52724). mdpi.com The reaction mixture is typically stirred at room temperature to facilitate the formation of the sulfonamide bond. mdpi.com This method has been successfully applied to produce a wide range of N-substituted sulfonamides by reacting the sulfonyl chloride intermediate with various primary and secondary amines, aromatic amines, and even amino acids like glycine. mdpi.commicrobiologyjournal.orgresearchgate.net

To create sulfonamides bearing an alkynyl group, quinoline-5-sulfonyl chlorides are reacted with alkynyl-containing amines. mdpi.com This approach has been used to synthesize novel compounds for research purposes. For example, reacting 8-hydroxyquinoline-5-sulfonyl chloride with amines such as N-methylprop-2-yn-1-amine or 4-(prop-2-yn-1-yloxy)aniline yields the corresponding alkynyl-substituted sulfonamides. mdpi.com The reactions are generally performed in anhydrous acetonitrile at room temperature. mdpi.com

| Product Name | Starting Materials | Yield | Reference |

|---|---|---|---|

| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 8-Hydroxyquinoline-5-sulfonyl chloride, N-methylprop-2-yn-1-amine | 65% | mdpi.com |

| 8-Hydroxy-N-[4-(prop-2-yn-1-yloxy)phenyl]quinoline-5-sulfonamide | 8-Hydroxyquinoline-5-sulfonyl chloride, 4-(prop-2-yn-1-yloxy)aniline | 68% | mdpi.com |

The synthesis of methoxy-substituted quinoline sulfonamides begins with the preparation of the corresponding methoxy-quinoline precursor. mdpi.com For instance, 8-methoxyquinoline (B1362559) is first synthesized and then subjected to chlorosulfonation with chlorosulfonic acid to produce 8-methoxyquinoline-5-sulfonyl chloride. mdpi.com This intermediate is then reacted with various amines via nucleophilic substitution to afford the desired sulfonamides. mdpi.com The addition of a base like triethylamine (B128534) is often necessary to scavenge the HCl generated during the reaction. mdpi.com

| Product Name | Starting Materials | Yield | Reference |

|---|---|---|---|

| 8-Methoxy-N-(1,1-dimethyloprop-2-yn-1-yl)quinoline-5-sulfonamide | 8-Methoxyquinoline-5-sulfonyl chloride, 1,1-dimethylprop-2-yn-1-amine | 65% | mdpi.com |

| 8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 8-Methoxyquinoline-5-sulfonyl chloride, N-methylprop-2-yn-1-amine | 74% | mdpi.com |

Alkynyl-Substituted Sulfonamide Preparation

Incorporation of Halogen Substituents (e.g., Iodo-functionalization at Position 7)

Halogenated this compound derivatives, particularly those with iodine at the 7-position, are of significant interest. The synthesis of these compounds typically begins with a pre-functionalized quinoline core. microbiologyjournal.orgresearchgate.netresearchgate.net For example, 7-iodo-8-hydroxythis compound (also known as ferron) serves as a key starting material. microbiologyjournal.orgscielo.br This compound is converted into the key intermediate, 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride. microbiologyjournal.orgresearchgate.net The iodinated sulfonyl chloride is then reacted with a variety of amines—including secondary amines, aromatic amines, and hydrazine—to produce a series of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. microbiologyjournal.orgresearchgate.netresearchgate.net This strategy allows for the precise placement of the iodine substituent prior to the formation of the sulfonamide linkage, enabling the synthesis of specifically targeted molecules. microbiologyjournal.orgresearchgate.net

Preparation of Sulfanyl (B85325) Derivatives (e.g., 8-Sulfanylthis compound)

The synthesis of 8-sulfanylthis compound, also known as 8-mercaptothis compound, can be achieved through a multi-step process starting from a more common precursor. A key method involves the conversion of 8-aminothis compound. oup.com In this process, 8-aminothis compound monohydrate is dissolved in a hydrobromic acid solution and cooled to facilitate the deposition of a fine crystal. oup.com The resulting suspension is then treated with a sodium nitrous acid solution to form a diazonium salt, with any excess nitrous acid being decomposed by sulfamic acid. oup.com This intermediate is then further processed to yield the final 8-sulfanylthis compound. oup.com The precursor, 8-aminothis compound, can itself be synthesized from 8-hydroxythis compound by heating it in an autoclave with ammonium (B1175870) sulfite (B76179) and ammonia. oup.com

An alternative conceptual route involves the direct sulfonation of 8-mercaptoquinoline (B1208045) using agents like sulfuric acid or chlorosulfonic acid under controlled, often elevated, temperature conditions. The sulfanyl group (-SH) of 8-sulfanylthis compound is susceptible to oxidation, which can convert it into a sulfonic acid derivative.

A summary of a detailed synthetic procedure is presented below:

| Starting Material | Key Reagents | Intermediate | Product | Yield | Ref |

| 8-Aminothis compound monohydrate | 1. 24% Hydrobromic acid2. 10% Sodium nitrous acid3. 2M Sulfamic acid | Diazonium salt of 8-aminothis compound | 8-Mercaptothis compound | 63% | oup.com |

| 8-Hydroxythis compound | Ammonium sulfite, 28% Ammonia | - | 8-Aminothis compound | 90% | oup.com |

Hybrid System Fabrication (e.g., Quinoline-1,2,3-Triazole Conjugates)

The fabrication of hybrid molecules that conjugate a quinoline-5-sulfonamide structure with a 1,2,3-triazole ring represents a sophisticated synthetic endeavor. These systems are typically constructed using a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comjuniperpublishers.com

The synthesis begins with the preparation of 8-hydroxy- or 8-methoxyquinoline-5-sulfonyl chlorides. mdpi.com These are then reacted with amines that contain an acetylene (B1199291) (alkyne) functionality to produce acetylene derivatives of quinoline-5-sulfonamide. mdpi.com These alkyne-containing sulfonamides are key intermediates that serve as one half of the click reaction. mdpi.com

In the final step, these acetylene derivatives are reacted with various organic azides. mdpi.com The reaction is performed in the presence of a copper catalyst system, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O) and sodium ascorbate, in a solvent mixture like DMF/H₂O at room temperature. mdpi.com This 1,3-dipolar cycloaddition reaction efficiently and regioselectively forms the stable 1,2,3-triazole ring, linking the quinoline-5-sulfonamide moiety to another molecular fragment via the newly formed triazole bridge. mdpi.comjuniperpublishers.com

General Synthetic Scheme for Quinoline-1,2,3-Triazole Hybrids

Step 1: Formation of Sulfonamide 8-Methoxyquinoline-5-sulfonyl chloride + Propargylamine → 8-Methoxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide mdpi.com

Step 2: Azide-Alkyne Cycloaddition 8-Methoxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide + Organic Azide --(CuSO₄, Sodium Ascorbate)--> Quinoline-1,2,3-Triazole Conjugate mdpi.com

Mechanochemical Synthesis Protocols for this compound Derivatives

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is emerging as a powerful green chemistry tool. nih.gov These solvent-free or low-solvent methods can lead to improved yields, faster reaction times, and access to products not obtainable through conventional solution-based reactions. nih.govresearchgate.net

In the context of quinoline derivatives, an iodine-mediated, solvent-free mechanochemical process has been developed for the synthesis of multi-substituted quinolines. researchgate.net This method involves the oxidative annulation of appropriately designed aniline (B41778) derivatives by grinding the reactants together, which provides a simple and environmentally benign route to functionalized quinolines. researchgate.netresearchgate.net

Mechanochemistry has also been applied specifically to this compound derivatives. A solvent-assisted co-grinding method is used to form a cocrystal of 8-hydroxythis compound (HQS) and 5-chloro-8-hydroxyquinoline (B194070) (CHQ). sci-hub.se In this technique, the two components are ground together in a mortar while a catalytic amount of a solvent like ethanol (B145695) is added dropwise to create a slurry, facilitating the formation of the new crystalline phase. sci-hub.se Furthermore, a novel photo-thermo-mechanochemical approach, which is solvent-free and catalyzed by iron(II) phthalocyanine, has been reported for assembling quinoline structures. mdpi.com

Sustainable Chemical Synthesis Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinoline production. Key considerations include the development of catalysts that can be easily recovered and reused and the replacement of hazardous organic solvents with more environmentally benign alternatives. acs.orgtandfonline.com

Development of Recyclable Catalytic Systems for Quinoline Production

Traditional methods for quinoline synthesis often employ catalysts that are difficult to separate from the reaction mixture, leading to waste and increased costs. acs.org To overcome this, significant research has focused on developing heterogeneous and recyclable catalytic systems. Nanobased catalysts are particularly promising due to their high surface area and unique properties. acs.org

A notable example is a magnetically separable nanocatalyst, Fe₃O₄@SiO₂-Ag, which consists of silver nanoparticles immobilized on a silica-coated magnetite core. nanomaterchem.com This catalyst has been used for the three-component synthesis of quinoline derivatives and can be successfully recovered using a magnet and reused for at least six consecutive cycles with only a minor loss of activity. nanomaterchem.com Similarly, magnetically recoverable CuFe₂O₄ nanoparticles have proven effective for quinoline synthesis in aqueous media. rsc.org

Other recyclable systems include a copper catalyst supported on ceria (Cu/CeO₂), which is effective for the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols and secondary alcohols to form quinolines. nih.gov Solid acid catalysts like sulfamic acid (NH₂SO₃H) have been used for the one-pot synthesis of quinoline-4-carboxylic acid derivatives in water; the catalyst's insolubility allows for simple filtration and reuse for at least four cycles without a significant drop in yield. walshmedicalmedia.com

| Catalyst System | Synthesis Type | Recyclability | Reference(s) |

| Fe₃O₄@SiO₂-Ag Nanoparticles | Three-component coupling | Recovered magnetically; reused 6 times | nanomaterchem.com |

| Cu/CeO₂ | Acceptorless dehydrogenative coupling | Recoverable and reusable | nih.gov |

| Copper Catalyst/KOH/MS 4A | Modified Friedländer synthesis | Recovered and reused 10 times | epa.gov |

| Sulfamic Acid (NH₂SO₃H) | One-pot MCR for quinoline-4-carboxylic acids | Recovered by filtration; reused 4 times | walshmedicalmedia.com |

| Fe₃O₄ NP-cell | Three-component reaction | Recovered and reused 5 times | nih.gov |

Implementation of Green Solvent Systems (e.g., Aqueous Media)

The use of green solvents is a cornerstone of sustainable synthesis. Water is a highly desirable solvent due to its non-toxicity, availability, and safety. Several protocols have been developed for quinoline synthesis in aqueous or mixed aqueous media.

For instance, L-proline has been shown to be an efficient catalyst for the three-component condensation reaction to form quinoline derivatives in a water:ethanol mixture at 80°C. researchgate.netoiccpress.com Basic ionic liquids have also been used to catalyze the condensation of isatin (B1672199) with ketones in aqueous media, promoted by ultrasonic irradiation, offering a green method with high yields and selectivity. nih.gov The use of p-toluenesulfonic acid (p-TSA) as a catalyst in water has been reported for the one-pot synthesis of pyrimido[4,5-b]quinolones with yields up to 94%. tandfonline.com

Glycerol (B35011), a non-toxic and biodegradable liquid derived from renewable resources, has also been employed as a green solvent for the synthesis of quinolines. wiley.com Niobium(V) chloride (NbCl₅) in glycerol effectively catalyzes the condensation of o-aminobenzophenone with carbonyl compounds, yielding quinoline derivatives in high yields (76–98%) and with short reaction times. wiley.com

| Solvent System | Catalyst | Reaction Type | Reference(s) |

| Water:Ethanol (5:1) | L-proline | Three-component condensation | researchgate.netoiccpress.com |

| Aqueous Media | Basic Ionic Liquid (BIL) | Condensation of isatin with ketones (ultrasound) | nih.gov |

| Water | p-Toluene sulfonic acid (p-TSA) | One-pot three-component synthesis | tandfonline.com |

| Water | CuFe₂O₄ nanoparticles | General quinoline synthesis | rsc.org |

| Glycerol | Niobium(V) chloride (NbCl₅) | Condensation of o-aminobenzophenone | wiley.com |

| Water | Sulfamic Acid | One-pot MCR | walshmedicalmedia.com |

Reaction Mechanisms and Chemical Reactivity of Quinoline 5 Sulfonic Acid

Nucleophilic Substitution Reactions of the Sulfonic Acid Moiety

The sulfonic acid group of quinoline-5-sulfonic acid can undergo nucleophilic substitution, a key reaction for the synthesis of various derivatives, most notably sulfonamides.

Mechanistic Pathways for Sulfonamide Formation

The formation of sulfonamides from this compound typically proceeds through an intermediate, the corresponding sulfonyl chloride. This transformation is a critical step in the synthesis of a diverse range of sulfonamide derivatives. ekb.eg

The classical and most widely used method involves the reaction of the sulfonic acid with a chlorinating agent, such as thionyl chloride or chlorosulfonic acid, to form quinoline-5-sulfonyl chloride. acs.org This sulfonyl chloride is a highly reactive electrophile. The subsequent reaction with a primary or secondary amine, acting as a nucleophile, displaces the chloride ion to form the sulfonamide. ekb.egnih.gov The reaction is often carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride generated during the reaction. ekb.egnih.gov

Recent advancements have explored alternative methods for sulfonamide synthesis. One such method involves the use of trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to convert the sulfonic acid to the sulfonyl chloride in situ, which then reacts with an amine to yield the sulfonamide. ekb.eg Microwave-assisted synthesis has also been employed to accelerate the reaction, which proceeds via the sulfonyl chloride intermediate. ekb.eg

The general mechanism for sulfonamide formation can be summarized as follows:

Activation of the Sulfonic Acid: The sulfonic acid is converted to a more reactive species, typically a sulfonyl chloride.

Nucleophilic Attack: An amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Elimination: The chloride ion is eliminated, and a proton is removed from the nitrogen atom, often by a base, to yield the final sulfonamide product.

Below is a table summarizing various reagents used for the synthesis of sulfonamides from sulfonic acids:

| Reagent System | Intermediate | Amine Type | Notes |

| Thionyl Chloride / Chlorosulfonic Acid | Sulfonyl Chloride | Primary/Secondary | Classical and widely used method. acs.org |

| Trichloroacetonitrile / Triphenylphosphine | Sulfonyl Chloride | Aliphatic, Aromatic, Heterocyclic | Offers a broader scope for the amine component. ekb.eg |

| 2,4,6-trichloro-[1,3,5]-triazine / TEA | Sulfonyl Chloride | Allylamine | Microwave-assisted method leading to high yields. ekb.eg |

Electrophilic Substitution Reactivity on the Quinoline (B57606) Aromatic System

The quinoline ring system is susceptible to electrophilic substitution reactions, although it is generally less reactive than benzene (B151609). The presence of the deactivating sulfonic acid group at the 5-position further influences the position of subsequent substitutions. Electrophilic attack on the unsubstituted quinoline ring typically occurs at the C-5 and C-8 positions. uop.edu.pkslideshare.netscribd.com

Vigorous reaction conditions are often required for electrophilic substitution on quinoline. uop.edu.pkscribd.com For instance, nitration with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at elevated temperatures can introduce a second sulfonic acid group. uop.edu.pk The directing effect of the existing sulfonic acid group at C-5 would generally direct incoming electrophiles to other positions on the benzenoid ring.

Oxidation and Reduction Chemistry

The this compound molecule can undergo both oxidation and reduction reactions, targeting either the quinoline ring system or the sulfonic acid group and its precursors.

Oxidation of Sulfanyl (B85325) Groups to Sulfonic Acid Derivatives

While this compound itself contains a fully oxidized sulfur atom, the synthesis of this compound can involve the oxidation of a sulfanyl (-SH) or thiol group. The oxidation of thiols is a common method for the preparation of sulfonic acids. georganics.sk For related compounds like 8-sulfanylthis compound, the sulfanyl group can be oxidized to a sulfonic acid derivative using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reductive Transformations of Sulfonic Acid Groups

The sulfonic acid group is generally resistant to reduction. However, under specific conditions, it can be reduced to sulfinate or sulfenate derivatives using powerful reducing agents like lithium aluminum hydride or sodium borohydride. Another significant reductive transformation involves the reductive cyclization of related nitro compounds to form the quinoline ring system, a common strategy in quinoline synthesis. mdpi.com For example, the reduction of a nitro group to an amino group by Fe/HCl can initiate a cyclization to form a dihydroquinoline intermediate, which then aromatizes to the quinoline. mdpi.com

Photosensitized Oxidation Mechanisms and Singlet Oxygen Involvement

Photosensitized oxidation is a process where a photosensitizer absorbs light and transfers the energy to another molecule, often oxygen, leading to oxidation. photobiology.info These reactions are broadly classified as Type I (radical-mediated) and Type II (singlet oxygen-mediated) mechanisms. photobiology.inforesearchgate.net

In the context of quinoline derivatives, such as 8-hydroxythis compound, studies have shown that photosensitized oxidation can occur. tsijournals.com In a typical Type II mechanism, a photosensitizer, like methylene (B1212753) blue, absorbs light and is excited to its singlet state, followed by intersystem crossing to the longer-lived triplet state. photobiology.infotsijournals.com This triplet sensitizer (B1316253) can then transfer its energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂). tsijournals.comnih.gov This singlet oxygen is the primary oxidizing species that reacts with the substrate. tsijournals.com The rate of such reactions can be influenced by factors like pH, and the concentrations of the sensitizer, substrate, and oxygen. photobiology.infotsijournals.com The involvement of singlet oxygen can be confirmed by observing a faster reaction rate in deuterated solvents and quenching of the reaction by specific singlet oxygen quenchers like sodium azide. photobiology.infonih.gov

Intramolecular Proton Transfer Processes and Tautomerization

The structure of 8-hydroxythis compound (8-HQS), featuring a hydroxyl group (-OH) at position 8 and a nitrogen atom in the quinoline ring, facilitates a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org In the ground state, the molecule exists predominantly in its enol form. However, upon photoexcitation, the electronic distribution changes, significantly increasing the acidity of the phenolic proton and the basicity of the quinoline nitrogen atom. rsc.org This change drives the transfer of the proton from the oxygen atom to the nitrogen atom, creating an excited-state keto-tautomer. rsc.org

This process can be summarized as:

Ground State: Primarily exists as the stable enol tautomer.

Excitation: Absorption of light promotes the molecule to an excited electronic state.

ESIPT: An ultrafast, often barrierless, transfer of a proton from the hydroxyl group to the ring nitrogen occurs. rsc.orgnih.gov

Emission: The resulting keto-tautomer is fluorescent, emitting light at a longer wavelength (a large Stokes shift) compared to the absorption wavelength of the enol form before returning to the ground state. rsc.org

Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the photophysical properties and the mechanism of this tautomerization. researchgate.net These calculations help characterize the absorption and emission spectra of the different species (cationic, neutral, anionic) of 8-HQS in solution as a function of pH and provide insight into the energetics of the phototautomerization reaction. researchgate.net The strong intramolecular hydrogen bond between the hydroxyl group and the ring nitrogen is a key prerequisite for this reaction. rsc.orgtsijournals.com In some related molecular systems, the dynamics of ESIPT can be influenced by the rigidity of the molecular structure and the specific vibrational modes excited. nih.gov

The chelation of 8-HQS with metal ions can restrict this ESIPT process. For instance, when complexed with ions like Zn²⁺, the proton transfer is inhibited, leading to a significant enhancement in fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). researchgate.net

Kinetic Investigations of this compound Reactions

Kinetic studies on 8-hydroxythis compound and its derivatives have provided quantitative insights into their reaction rates and mechanisms. These investigations often focus on complex formation with metal ions and oxidation-reduction reactions.

Photosensitized Oxidation: The kinetics of the photosensitized oxidation of 8-hydroxythis compound (referred to as 8-HQ-5-SA in the study) have been investigated using methylene blue as a sensitizer. tsijournals.com The reaction, studied in an alkaline medium under visible light, involves the formation of singlet oxygen (¹O₂) which then oxidizes the substrate to form quinoline-5,8-quinone as a product. tsijournals.com

The rate of this photosensitized reaction was found to be dependent on several factors:

pH: The reaction rate increases significantly in the pH range of 4 to 11, after which it becomes constant. No reaction was observed at a pH below 3. tsijournals.com

Substrate and Sensitizer Concentration: The reaction rate is influenced by the concentrations of both 8-HQS and the methylene blue sensitizer. tsijournals.com

Light Intensity: The intensity of the incident light affects the rate of the photoreaction. tsijournals.com

A pseudo-first-order rate constant can be determined by monitoring the change in absorbance of the 8-HQS solution over time. tsijournals.com

Complexation Reactions: Stopped-flow kinetic studies have been employed to investigate the formation of metal complexes with 8-quinolinol-5-sulfonic acid (hqs). For example, the coordination with aluminum(III) has been examined. tandfonline.com These studies revealed that the formation of mixed-ligand complexes proceeds through the reaction of a mono-complex with both the protonated (Hhqs⁻) and deprotonated (hqs²⁻) forms of the ligand. tandfonline.com The formation of the tris-hqs complex involves reactions of both [Al(H₂O)₆]³⁺ and its hydrolyzed form [Al(OH)(H₂O)₅]²⁺ with different species of the ligand. tandfonline.com

Redox Reactions: The kinetics of the oxidation of 7-iodo-8-hydroxy-quinoline-5-sulfonic acid by cerium(IV) in sulfuric acid solutions have also been studied. researchgate.net This research focuses on the kinetic and thermodynamic characteristics of the intermediate cerium(IV) complexes that form in the first stage of the reaction. The studies determine the stability constants and the rate constants of the intramolecular redox decomposition of these intermediates, leading to a proposed reaction model and a general rate equation for the observed redox process. researchgate.net

Theoretical and Computational Investigations of Quinoline 5 Sulfonic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of quinoline-5-sulfonic acid and its derivatives. These computational methods provide detailed insights into the electronic structure, reactivity, and spectroscopic characteristics of these compounds, complementing experimental findings.

DFT methods are widely used to optimize the molecular geometry and predict a range of properties for this compound systems. researchgate.netbohrium.com For instance, the B3LYP functional combined with various basis sets, such as 6-31+G(d,p) and 6-311++G(d), has been successfully applied to determine the structural and electronic properties of these molecules. researchgate.netuantwerpen.be These calculations are crucial for understanding the fundamental characteristics that govern the behavior of this compound in different chemical environments. researchgate.netbohrium.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. bohrium.comsci-hub.se The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. sci-hub.se

In studies of quinoline (B57606) derivatives, HOMO-LUMO analysis reveals how structural modifications influence the electronic behavior of the molecule. uantwerpen.be For a cocrystal of 8-hydroxy this compound (HQS) and 5-chloro-8-hydroxyquinoline (B194070) (CHQ), the HOMO-LUMO gap was found to be 2.394 eV. sci-hub.se This value is smaller than that of the individual parent molecules, suggesting increased chemical reactivity for the cocrystal. sci-hub.se A smaller energy gap facilitates electron excitation from the HOMO to the LUMO, which can be correlated with enhanced biological activity. sci-hub.se The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. sci-hub.se The distribution of these orbitals provides insight into the sites of electrophilic and nucleophilic attack. uantwerpen.be

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 8-hydroxy this compound (HQS) | - | - | 2.506 sci-hub.se |

| 5-chloro-8-hydroxyquinoline (CHQ) | - | - | 3.119 sci-hub.se |

| HQS-CHQ Cocrystal | - | - | 2.394 sci-hub.se |

| 8-hydroy-2-methyl quinoline | -8.475 uantwerpen.be | - | 1.628 uantwerpen.be |

Data sourced from DFT calculations reported in the literature.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface, thereby identifying regions prone to electrophilic and nucleophilic attack. sci-hub.setandfonline.com These maps use a color-coded scale to represent different potential values, with red indicating electron-rich (negative potential) regions and blue indicating electron-deficient (positive potential) regions. tandfonline.com

For a cocrystal of 8-hydroxy this compound and 5-chloro-8-hydroxyquinoline, the MEP plot shows a positive potential around the hydrogen atom bonded to the nitrogen atoms. researchgate.netsci-hub.se Conversely, negative potentials are observed on the oxygen atoms and the phenyl rings, highlighting these as likely sites for electrophilic interaction. researchgate.netsci-hub.se In derivatives like 8-hydroy-2-methyl quinoline, negative regions are found over the PhI ring and the oxygen atom, while for 5,7-dichloro-8-hydroy-2-methyl quinoline, the negative potential is concentrated over the oxygen atom. uantwerpen.be This analysis is crucial for understanding intermolecular interactions and chemical reactivity. tandfonline.com

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. uantwerpen.beias.ac.in This method examines the interactions between filled donor NBOs and empty acceptor NBOs, with the stabilization energy (E(2)) quantifying the strength of these interactions. eurjchem.com

In this compound systems, NBO analysis has been used to understand the delocalization of electron density. For instance, in a cocrystal involving 8-hydroxy this compound, the bond lengths C1–C2 (1.3750 Å) and C27–C28 (1.3709 Å) are shorter than C2–C3 (1.4272 Å) and C26–C30 (1.4165 Å), which is attributed to electron delocalization. sci-hub.se The presence of a C–OH group also influences bond lengths due to electron delocalization. sci-hub.se Strong stabilization interactions, such as those between π(C1–C6) and π*(C2–C3) orbitals, are identified through second-order perturbation theory, with interaction energies indicating significant charge transfer and stabilization. ias.ac.in

Table 2: Selected Second-Order Perturbation Energies in a Cyclohexadiene Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |

|---|

This table is illustrative of the type of data obtained from NBO analysis, with specific values being system-dependent.

DFT calculations are instrumental in assigning and interpreting vibrational spectra (FT-IR and Raman) of this compound and its derivatives. sci-hub.se By calculating the theoretical vibrational frequencies, a detailed assignment of the fundamental modes of the compound can be achieved. sigmaaldrich.cn A scaling factor is often applied to the calculated wavenumbers to improve agreement with experimental data. uantwerpen.be

For a cocrystal of 8-hydroxy this compound (HQS) and 5-chloro-8-hydroxyquinoline, the SO2 stretching modes were identified at 1085 cm⁻¹ (IR) and 1094 cm⁻¹ (Raman), which correspond to the theoretical value of 1306, 1095 cm⁻¹ from DFT calculations. sci-hub.se In the case of 8-hydroxy this compound alone, the S=O stretching bands are assigned at 1213 cm⁻¹, 1030 cm⁻¹, and 699 cm⁻¹. sci-hub.se The C-O stretching mode for this compound is found at 1255 cm⁻¹. sci-hub.se Shifts in these vibrational frequencies upon cocrystal formation are indicative of hydrogen bonding and other intermolecular interactions. sci-hub.se

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 8-Hydroxy this compound Systems

| Vibrational Mode | HQS (Experimental) | HQS-CHQ Cocrystal (Experimental IR) | HQS-CHQ Cocrystal (Experimental Raman) | HQS-CHQ Cocrystal (Theoretical DFT) |

|---|---|---|---|---|

| SO2 stretching | 1213, 1030 sci-hub.se | 1085 sci-hub.se | 1094 sci-hub.se | 1306, 1095 sci-hub.se |

| SO stretching | 699 sci-hub.se | 785 sci-hub.se | 784 sci-hub.se | - |

Non-covalent interactions play a crucial role in the supramolecular assembly and crystal packing of molecules. jconsortium.com NCI analysis, often visualized through reduced density gradient (RDG) plots, helps in identifying and characterizing these weak interactions, such as hydrogen bonds and van der Waals forces. eurjchem.comscilit.com

The non-linear optical (NLO) properties of quinoline derivatives are of significant interest for applications in optoelectronics and materials science. nih.govsemanticscholar.org DFT calculations can predict NLO properties by evaluating the electric dipole moment, linear polarizability, and first and second hyperpolarizabilities. uantwerpen.besemanticscholar.org Quinoline and its derivatives are considered promising candidates for NLO materials due to the extended π-electron delocalization within the quinoline moiety. uantwerpen.benih.gov A large HOMO-LUMO energy gap is generally associated with lower NLO activity, while a smaller gap suggests higher polarizability and potentially significant NLO effects. nih.gov For some quinoline derivatives, the calculated first hyperpolarizability values demonstrate their potential as NLO materials. uantwerpen.be

Vibrational Mode Assignment and Spectral Interpretation

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound and its derivatives, methods like Density Functional Theory (DFT) are commonly employed to calculate the optimized geometry. researchgate.netsci-hub.se These calculations provide crucial data on bond lengths, bond angles, and dihedral angles.

In a study on a cocrystal of 8-hydroxy this compound (HQS) and 5-chloro-8-hydroxyquinoline (CHQ), the geometry was optimized using DFT. sci-hub.se The calculations revealed specific bond lengths that are influenced by the electronic effects of the substituents. For instance, the C–S bond length in the sulfonic acid group was calculated to be 1.7783 Å. sci-hub.se The S=O bond lengths were determined to be 1.4674 Å and 1.4625 Å. sci-hub.se Such data are in general agreement with reported values from experimental crystallographic studies, validating the accuracy of the computational models. sci-hub.se The delocalization of electrons due to the presence of the hydroxyl group and the quinoline ring system also affects bond lengths within the rings. sci-hub.se

Table 1: Selected Optimized Geometrical Parameters for an 8-Hydroxy this compound Containing Cocrystal Data sourced from DFT calculations. sci-hub.se

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C–S | 1.7783 Å |

| Bond Length | S=O | 1.4674 Å |

| Bond Length | S=O | 1.4625 Å |

| Bond Length | C–O (hydroxyl) | 1.3383 Å |

| Bond Angle | O-S-O | 122.2° |

| Bond Angle | O-S-C | 108.4° / 104.2° |

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For a relatively rigid structure like this compound, the primary conformational flexibility lies in the orientation of the sulfonic acid group relative to the quinoline ring. Computational methods can map the potential energy surface to identify the most stable conformer, which is essential for accurately predicting other molecular properties.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules. For this compound, these predictions are often based on the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP) surfaces, and Fukui functions. researchgate.netuantwerpen.be

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. eurjchem.com

Molecular Electrostatic Potential (MEP) maps are particularly useful for predicting reactive sites for electrophilic and nucleophilic attacks. uantwerpen.beresearchgate.net The MEP surface visualizes the charge distribution on the molecule, with negative regions (typically colored red or yellow) indicating sites prone to electrophilic attack, and positive regions (colored blue) indicating sites for nucleophilic attack. uantwerpen.be For quinoline derivatives, negative potentials are often located on nitrogen and oxygen atoms and the phenyl rings, while positive potentials are found around hydrogen atoms. sci-hub.seuantwerpen.beresearchgate.net

Experimentally, quinoline undergoes electrophilic substitution reactions, such as nitration and sulfonation, primarily at the C-5 and C-8 positions of the benzene (B151609) ring. uop.edu.pk Conversely, nucleophilic substitution tends to occur at the C-2 or C-4 position of the pyridine (B92270) ring. uop.edu.pk Computational methods like the RegioSQM method, which analyzes the results of semi-empirical quantum mechanics calculations, can predict the regioselectivity of such electrophilic aromatic substitutions with a high degree of accuracy. amazonaws.com Fukui functions also provide valuable insights into characterizing selectivity in quinoline derivatives. researchgate.net

Computational Modeling of Solvent Effects (e.g., Polarizable Continuum Model)

Reactions and molecular properties are significantly influenced by the solvent. Computational models are used to simulate these effects, with the Polarizable Continuum Model (PCM) being one of the most common methods. wikipedia.orgnumberanalytics.com PCM treats the solvent not as individual molecules but as a continuous medium with a defined dielectric constant (ε), which makes the calculations computationally feasible. wikipedia.orgnumberanalytics.com The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized solvent. q-chem.com

The PCM method is widely available in quantum chemistry software packages and can be used with DFT calculations to model systems in various solvents. wikipedia.org For example, the integral equation formalism (IEF) version of PCM (IEF-PCM) has been used to study quinoline derivatives in solvents like water, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO). eurjchem.comscilit.com These models are crucial for accurately calculating properties that are highly sensitive to the solvent environment, such as absorption spectra and acid dissociation constants (pKa). eurjchem.comscilit.comresearchgate.net While powerful for modeling electrostatic interactions, PCM has limitations where non-electrostatic effects like specific hydrogen bonds are dominant. wikipedia.org In such cases, hybrid models that include a few explicit solvent molecules in addition to the continuum can provide more accurate results. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to correlate the chemical structure of a series of compounds with their biological activity or other properties. d-nb.info By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. researchgate.net

QSAR models have been developed for various classes of compounds, including quinoline and sulfonamide derivatives. d-nb.inforesearchgate.net In one study, a QSAR model was created to predict the aerobic biodegradability of 194 N-heterocyclic compounds, including quinolines. d-nb.info The model identified specific molecular fragments that were statistically linked to either efficient (activating fragments) or poor (inactivating fragments) biodegradability. d-nb.info The resulting models showed high internal consistency and predictive power in cross-validation tests. d-nb.info

Another study focused on quinazoline (B50416) sulfonamides as inverse agonists for the human histamine (B1213489) H₄ receptor (H₄R). acs.org A QSAR equation was developed that described the interaction of a series of these ligands with the receptor, optimizing for H₄R affinity by introducing various sulfonamide substituents. acs.org

Table 2: Examples of QSAR Studies on Quinoline and Sulfonamide Derivatives

| Study Focus | Compound Class | Property Modeled | Key Findings |

| Biodegradation Prediction d-nb.info | N-heterocycles (including quinolines) | Aerobic Biodegradability | Identified 17 activating and 16 inactivating molecular fragments. Cross-validation showed ~70% correct predictions. |

| Receptor Affinity acs.org | Quinazoline Sulfonamides | Histamine H₄ Receptor (H₄R) Affinity | Developed a QSAR equation to optimize ligand affinity; identified a sulfonamide analogue with high potency. |

| Antimalarial Activity researchgate.net | 2,4-diamino-6-quinazoline sulfonamides | Antimalarial Activity | Modeled activity using topological indices (Wiener and Szeged); multiparametric regressions improved model accuracy. |

These studies demonstrate the utility of QSAR in environmental science and medicinal chemistry for screening compounds and rationalizing structure-activity relationships.

Molecular Dynamics Simulations for System Behavior

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor. nih.gov

MD simulations have been applied to quinoline derivatives to investigate various properties. In one study, MD was used alongside DFT to study the reactive properties of 8-hydroxythis compound. dntb.gov.ua Another investigation used MD to assess the potential of certain quinoline derivatives to act as inhibitors of the acetylcholinesterase enzyme, which is relevant to Alzheimer's disease. nih.gov These simulations tracked the dynamic behavior of the quinoline compounds within the enzyme's active site, identifying key intermolecular interactions and calculating binding energies to predict inhibitory potential. nih.gov

Furthermore, MD simulations can be used to probe a molecule's stability and reactivity. For instance, bond dissociation energies (BDE) and radial distribution functions (RDF) can be calculated from MD trajectories to investigate a molecule's sensitivity towards processes like autoxidation and hydrolysis. researchgate.net

Theoretical Determination of Acid Dissociation Constants (pKa Values)

The acid dissociation constant (pKa) is a critical physicochemical property that describes the extent of ionization of a compound in solution. Theoretical methods, particularly those combining DFT with a solvent model like PCM, can be used to compute pKa values. researchgate.net The calculation is based on the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. researchgate.netscm.com

For polyprotic acids like 8-hydroxythis compound, which has multiple ionizable groups (sulfonic acid, phenol, and protonated quinoline nitrogen), computational protocols can determine the multiple pKa values. researchgate.net A study on 8-hydroxythis compound used a DFT-based protocol with the PCM to treat bulk solvent effects. researchgate.net To improve accuracy, the model also included explicit water molecules to account for direct solute-solvent interactions. researchgate.net The computed pKa values were found to be in good agreement with experimental data, and the calculations helped to confirm that the first pKa (for the sulfonic acid group) is negative. researchgate.net

Table 3: Computed vs. Experimental pKa Values for 8-Hydroxythis compound Data sourced from theoretical calculations and experimental literature. researchgate.net

| Dissociation Step | Functional Group | Computed pKa | Experimental pKa |

| pKa1 | Sulfonic Acid (-SO₃H) | Negative | < 0.5 |

| pKa2 | Quinolium Nitrogen (-NH⁺) | 3.82 | 3.93 |

| pKa3 | Phenolic Hydroxyl (-OH) | 8.28 | 8.41 |

The ability to accurately predict pKa values is essential for understanding a molecule's behavior in different pH environments, which is fundamental in fields ranging from analytical chemistry to pharmacology. nih.gov

Coordination Chemistry of Quinoline 5 Sulfonic Acid and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The coordination behavior of quinoline-5-sulfonic acid is primarily dictated by its structural features, which allow for various modes of interaction with metal ions.

Multidentate Chelation Characteristics (e.g., O-N-O type Ligands)

This compound and its derivatives can function as multidentate ligands, offering multiple binding sites to a central metal ion. While the parent 8-hydroxyquinoline (B1678124) typically acts as a bidentate ligand through its phenolic oxygen and quinoline (B57606) nitrogen, derivatives can exhibit higher denticity. For instance, 8-hydroxy-7-[(2'-carboxy-1'-phenyl)azo]-quinoline-5-sulfonic acid (H₃pqs) acts as a terdentate O-N-O type ligand, coordinating to aluminum(III) through the carboxyhydroxyazo group. tandfonline.com This multidentate chelation leads to the formation of stable, often octahedral, complexes. tandfonline.com The geometry of the ligand plays a crucial role in determining the coordination mode; steric hindrance from bulky substituents can influence which donor atoms participate in complex formation. tandfonline.com

Formation of Stable Metal Ion Complexes

This compound is known to form stable complexes with a wide array of metal ions. osti.govmedcraveonline.com The stability of these complexes is comparable to those formed with 8-quinolinol, with the primary difference arising from the lower basicity of the sulfonate ligand. osti.gov The formation constants for various metal chelates have been determined, providing a quantitative measure of their stability. osti.gov The inherent stability of these complexes is a key factor in their utility in various applications, from analytical chemistry to the development of new materials. solubilityofthings.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound has been extensively explored, leading to a diverse range of coordination compounds with various transition and main group metals.

Complexation with Transition Metal Ions (e.g., Cu(II), Fe(III), Ni(II), Pt(II), V(V))

This compound readily forms complexes with numerous transition metal ions. For example, a tris(8-hydroxythis compound) iron(III) complex, Fe(HQS)₃, has been synthesized and characterized. scientific.netresearchgate.net In this complex, the iron atom is centrally located and coordinated by three HQS ligands. scientific.net The synthesis is often achieved by reacting the ligand with a metal salt, such as FeCl₃·6H₂O, in a suitable solvent like ethanol (B145695) under solvothermal conditions. researchgate.net

Complexes with other transition metals like copper(II) and nickel(II) have also been reported. nih.gov For instance, Cu(II) complexes with a 2:1 molar ratio of HQS to Cu²⁺ have been prepared. nih.gov Vanadium complexes, specifically oxovanadium(IV) and oxovanadium(V) complexes with the related 7-iodo-8-hydroxythis compound (ferron), have been synthesized and characterized spectroscopically. scielo.br The coordination in these cases typically involves the nitrogen of the heterocycle and the phenolic oxygen, leaving the sulfonate group uncoordinated. scielo.br The study of these complexes is crucial for understanding their electronic and structural properties.

| Metal Ion | Complex Formula (Example) | Synthesis Method (Example) | Reference |

| Fe(III) | [Fe(HQS)₃] | Solvothermal reaction of HQS and FeCl₃·6H₂O in ethanol. | researchgate.net |

| Cu(II) | SQ.Cu²⁺ (2:1 molar ratio) | Reaction of HQS and a Cu²⁺ salt. | nih.gov |

| Ni(II) | [Ni(IHQS)(4,4′-bipy)₀.₅(H₂O)₂]n | Hydrothermal synthesis with 7-iodo-8-hydroxythis compound (IHQS) and 4,4′-bipyridyl. | researchgate.net |

| V(V) | K[VOL₂O]·4H₂O (L = potassium salt of 7-iodo-8-hydroxythis compound) | Reaction of the ligand with a vanadium salt. | scielo.br |

Complexation with Main Group Metal Ions (e.g., Al(III), Ba(II), Sr(II), Hg(II), Boron)

Beyond transition metals, this compound and its derivatives also form stable complexes with main group metal ions. Aluminum(III) complexes have been a subject of interest, particularly in the context of mixed-ligand species. tandfonline.comtandfonline.com Spectrophotometric studies have provided evidence for the formation of Al(III) complexes with 8-quinolinol-5-sulfonate (hqs). tandfonline.com

Complexes with alkaline earth metals like barium(II) and strontium(II) have been synthesized with the related ligand 8-hydroxy-7-iodothis compound. researchgate.net In the barium complex, the Ba²⁺ ion is nine-coordinate, bound to oxygen atoms from three different sulfonate groups, the chelating nitrogen and oxygen of the oxine ring, and three water molecules. researchgate.net The strontium complex is isomorphous with the corresponding calcium complex. researchgate.net

Mercury(II) has been shown to form a complex with 8-hydroxy-7-iodo-5-quinolinesulfonic acid where the coordination geometry around the mercury is a distorted square planar. researchgate.net Boron complexes have also been synthesized by reacting 8-hydroxythis compound with pyridineboronic acids, resulting in zwitterionic monoboron complexes with tetrahedral geometry around the boron atom. mdpi.comuaem.mx

| Metal Ion | Complex Formula (Example) | Coordination Geometry (Example) | Reference |

| Al(III) | [Al(hqs)ₓ] | Octahedral (in mixed ligand complexes) | tandfonline.comtandfonline.com |

| Ba(II) | [Ba(C₉H₅INO₄S)(H₂O)₃]·H₂O | Nine-coordinate monocapped antiprismatic | researchgate.net |

| Sr(II) | [Sr(C₉H₅INO₄S)₂(H₂O)₂]·H₂O | Pentagonal–bipyramidal | researchgate.net |

| Hg(II) | [Hg(C₉H₅INO₄S)Cl(H₂O)] | Distorted square planar | researchgate.net |

| Boron | Zwitterionic monoboron complex | Tetrahedral | mdpi.com |

Formation of Mixed-Ligand Coordination Species

The formation of mixed-ligand complexes involving this compound has been investigated, particularly with aluminum(III). tandfonline.comtandfonline.com Studies have shown that a mono-nqs (where nqs is 8-hydroxy-7-[(6'-sulfo-2'-naphthyl)azo]-quinoline-5-sulfonate) complex can react with hqs (8-quinolinol-5-sulfonate) to form a mixed-ligand species. tandfonline.com The formation of these mixed-ligand complexes is often driven by steric factors, where a less bulky ligand like hqs can coordinate to a metal center already bound by a bulkier ligand. tandfonline.com However, the formation of mixed-ligand complexes is not always favorable. For instance, potentiometric studies on systems containing beryllium(II), 8-hydroxy-quinoline-5-sulfonic acid, and another ligand like benzohydroxamic acid or salicylic (B10762653) acid revealed that mixed-ligand complexes did not form, despite the high stability of the binary complexes. osti.gov

Structural Elucidation of Metal Complexes

The three-dimensional arrangement of atoms in metal complexes, including the geometry and stereochemistry, is fundamental to understanding their chemical and physical properties. numberanalytics.com For complexes of this compound, these structural features dictate their reactivity, stability, and potential applications. numberanalytics.com

Determination of Coordination Geometry and Stereochemical Arrangement

The coordination geometry of metal complexes with this compound and its derivatives is diverse and dependent on the metal ion. X-ray diffraction studies have been instrumental in revealing these structures.

For instance, in a sodium complex, [Na(C₂₂H₁₉N₄O₄S)(CH₃CN)]n, the sodium ion exhibits a distorted square-pyramidal coordination geometry. iucr.org It coordinates with one nitrogen and one oxygen atom from the quinolinol part of the ligand, two oxygen atoms from the sulfonate groups of adjacent ligands, and one nitrogen atom from an acetonitrile (B52724) solvent molecule. iucr.org In another example, a uranyl complex, [U(C₉H₄INO₄S)O₂(H₂O)₃]·2H₂O, the uranium ion displays a seven-coordinate pentagonal bipyramidal geometry, coordinated by the nitrogen and oxygen atoms of the 7-iodo-8-oxidoquinoline-5-sulfonate dianion and three water molecules. researchgate.net

Boron complexes with 8-hydroxythis compound (8HQSA) have also been synthesized and characterized, revealing tetrahedral geometry around the boron atom. mdpi.com In these zwitterionic monoboron complexes, a B←N coordination bond is formed, creating a five-membered C₂BNO ring fused to the quinoline skeleton. mdpi.com The bond angles around the boron atoms indicate a distorted tetrahedral geometry. mdpi.com

Complexes of various other metals with a derivative, 7-iodo-8-hydroxythis compound (ferron), have been shown to adopt different geometries. Manganese, iron, copper, zinc, tungsten, and mercury complexes typically exhibit octahedral geometry. researchgate.net In contrast, cobalt and nickel complexes are tetrahedral, while selenium and palladium complexes are square planar. researchgate.net A vanadium complex with a 2:1 ligand-to-metal ratio adopts a square pyramidal geometry. researchgate.net

The stereochemistry of these complexes is a critical aspect, influencing their reaction mechanisms. numberanalytics.com The spatial arrangement of ligands around the central metal atom can create stereoisomers, such as geometric (cis-trans) and optical isomers, which can have distinct properties and reactivity. numberanalytics.com For example, the arrangement of ligands can lead to steric hindrance, affecting the accessibility of the metal center and thus its reactivity. numberanalytics.com

Table 1: Coordination Geometries of Various Metal Complexes with this compound Derivatives

| Metal Ion | Ligand | Coordination Geometry |

|---|---|---|

| Sodium (Na⁺) | 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-8-hydroxyquinoline-5-sulfonato | Distorted Square-Pyramidal iucr.org |

| Uranyl (UO₂²⁺) | 7-iodo-8-oxidoquinoline-5-sulfonate | Pentagonal Bipyramidal researchgate.net |

| Boron (B³⁺) | 8-Hydroxythis compound | Distorted Tetrahedral mdpi.com |

| Manganese (Mn²⁺) | 7-iodo-8-hydroxythis compound | Octahedral researchgate.net |

| Iron (Fe³⁺) | 7-iodo-8-hydroxythis compound | Octahedral researchgate.net |

| Copper (Cu²⁺) | 7-iodo-8-hydroxythis compound | Octahedral researchgate.net |

| Zinc (Zn²⁺) | 7-iodo-8-hydroxythis compound | Octahedral researchgate.net |

| Cobalt (Co²⁺) | 7-iodo-8-hydroxythis compound | Tetrahedral researchgate.net |

| Nickel (Ni²⁺) | 7-iodo-8-hydroxythis compound | Tetrahedral researchgate.net |

Investigation of Supramolecular Organization within Metal Complexes

Hydrogen bonding is a prevalent feature in these complexes. In the crystal structure of a sodium complex with 8-hydroxyquinoline-5-sulfonate, a supramolecular network is formed. nih.gov Similarly, in boron complexes with 8-hydroxythis compound, the molecular components are linked by charge-assisted hydrogen bonds, as well as C−H···O contacts. The sulfonic acid group is often deprotonated, with the proton migrating to the quinoline nitrogen atom, which then participates in intermolecular hydrogen bonding. researchgate.netresearchgate.net In some structures, water molecules, both coordinated and uncoordinated, play a vital role in assembling the three-dimensional structure through an extensive network of O—H⋯O hydrogen bonds. researchgate.netresearchgate.net

π-π stacking interactions between the aromatic quinoline rings are another significant organizing force. rsc.orglibretexts.org These interactions occur when the aromatic rings stack face-to-face, contributing to the stability of the crystal lattice. libretexts.org In some cases, these interactions lead to the formation of dimers, which can further self-assemble into higher-dimensional architectures. rsc.org For example, in the crystal lattice of some quinoline derivatives, strong π–π stacking interactions between adjacent molecules lead to the formation of π-stacked dimers. nih.gov These dimers can then undergo further π–π stacking to form infinite chains. nih.gov The nature of these stacking interactions can vary, from head-to-tail arrangements to offset or stepped stacking. nih.gov A Cambridge Structural Database search revealed that π–π stacking is a common feature in metal complexes of functionalized quinoline-based ligands, occurring in 69% of cases. rsc.org

Hirshfeld surface analysis and 2D fingerprint plots are powerful tools used to visualize and quantify these intermolecular interactions. In boron complexes of 8-hydroxythis compound, these analyses have shown that while hydrogen bonds (O···H/H···O) make the largest contribution to the intermolecular interactions, π-interactions (C···H/H···C and C···C contacts) are also significant.

Ligand Substitution Reaction Kinetics and Mechanisms in Coordination Compounds

The study of ligand substitution reactions in coordination compounds provides crucial insights into their reactivity and the formation of more stable complexes. The kinetics and mechanisms of these reactions involving this compound and its derivatives have been investigated for various metal ions.

For aluminum(III) complexes, the coordination with derivatives of this compound can be complex, sometimes leading to the formation of mixed-ligand complexes. tandfonline.comtandfonline.comtandfonline.com For example, studies on the coordination of 8-quinolinol-5-sulfonate (hqs) to aluminum(III) complexes of 8-hydroxy-7-[(6'-sulfo-2'-naphthyl)azo]-quinoline-5-sulfonate have provided evidence for mixed-ligand complex formation. tandfonline.comresearchgate.net The formation of these mixed-ligand complexes was confirmed through electronic absorption spectral and other spectrophotometric equilibrium studies. tandfonline.com

Stopped-flow kinetic studies have revealed the pathways for these substitution reactions. tandfonline.com For instance, the formation of a mixed-ligand complex with a mono-nqs aluminum(III) complex proceeds through its reaction with both the protonated (Hhqs⁻) and deprotonated (hqs²⁻) forms of 8-quinolinol-5-sulfonic acid. tandfonline.com The formation of the tris-hqs complex, on the other hand, involves reactions of both [Al(H₂O)₆]³⁺ (with Hhqs⁻ and hqs²⁻) and [Al(OH)(H₂O)₅]²⁺ (with H₂hqs and Hhqs⁻). tandfonline.com

The kinetics of the interaction between indium(III) and 8-quinolinol-5-sulfonic acid (HQSA) have also been studied using stopped-flow techniques. nih.gov These studies identified three distinct reaction paths involving the interaction of In³⁺ with H₂L⁺ and HL, and MOH²⁺ with HL. nih.gov The reactivity of In³⁺ towards the uncharged form of HQSA was found to be significantly lower than expected, which was attributed to the ligand existing in both neutral and zwitterionic forms, with only the neutral form being reactive. nih.gov

In the context of reversed-phase ion-pair liquid chromatography of aluminum(III)-5-sulfoquinoline-8-ol (HQS) complexes, ligand-exchange reactions with phosphate (B84403) ions in the eluent have been observed. oup.com The appearance of two peaks on the chromatograms was interpreted as being due to the interconversion between different complex species, and the equilibrium and rate constants for this ligand-exchange reaction were estimated. oup.com

The oxidation of 7-iodo-8-hydroxy-quinoline-5-sulfonic acid by cerium(IV) has been shown to proceed through the formation of an intermediate complex. researchgate.net The stability and the rate of intramolecular redox decomposition of this intermediate have been determined. researchgate.net

Environmental Stability of this compound Metal Complexes

The environmental stability of metal complexes is a critical factor, particularly for applications where they might be released into the environment. The persistence and potential degradation of these complexes are of significant interest. researchgate.net

Studies have shown that substituting a sulfonic acid group onto the 8-hydroxyquinoline ligand can enhance the environmental stability of its metal complexes. researchgate.netresearchgate.net A notable example is the comparison between tris(8-hydroxyquinoline) aluminum (Alq₃) and tris(8-hydroxythis compound) aluminum (Al(qS)₃). researchgate.netresearchgate.nethku.hk Alq₃ is known to be sensitive to atmospheric exposure, with its photoluminescence decreasing over time. researchgate.netresearchgate.net In contrast, Al(qS)₃ exhibits improved stability. researchgate.netresearchgate.net

Electron spin resonance (ESR) measurements have indicated the absence of free radicals in Al(qS)₃, unlike Alq₃ which shows a strong ESR signal. researchgate.nethku.hk This suggests a greater intrinsic stability for the sulfonated complex. researchgate.nethku.hk Furthermore, photoluminescence (PL) studies of thin films annealed in humid air showed that Al(qS)₃ is more stable than Alq₃. researchgate.net The PL intensity of Al(qS)₃ films remained stable up to higher temperatures compared to Alq₃ films, indicating enhanced thermal and environmental stability. researchgate.nethku.hk

The increased water solubility of 8-hydroxythis compound (sulfoxine) compared to the unsubstituted 8-hydroxyquinoline makes it suitable for applications in aqueous environments, such as sensing and remediation of metal ions. The formation of stable chelates with toxic metals is a key aspect of their use in environmental remediation. However, the long-term fate and stability of these complexes in various environmental compartments require further investigation. The formation of metal complexes can also play a role in the toxicity of certain metals, as metal-induced toxicity can be linked to the formation of reactive oxygen and nitrogen species. tubitak.gov.tr

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in confirming the structural integrity of quinoline-5-sulfonic acid by identifying the characteristic vibrational modes of its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. For derivatives of this compound, such as 8-hydroxythis compound (HQS), the FTIR spectrum reveals key vibrational signatures. chemicalbook.comsci-hub.se The sulfonic acid group (–SO₃H) is particularly prominent, with characteristic stretching vibrations of the S=O and C–S bonds. chemicalbook.comsci-hub.se

In studies of a cocrystal formed between 8-hydroxythis compound and 5-chloro-8-hydroxyquinoline (B194070), specific bands have been assigned. chemicalbook.com For instance, the SO₂ stretching modes are observed around 1085 cm⁻¹ in the infrared spectrum. chemicalbook.com In 8-hydroxythis compound itself, bands at 1213, 1030, and 699 cm⁻¹ have been assigned to the sulfonic acid group. chemicalbook.com The C-S stretching mode for 8-hydroxythis compound has been identified at 633 cm⁻¹ in the IR spectrum. The presence of the quinoline (B57606) ring is confirmed by its characteristic C=C and C=N stretching vibrations, although these can be influenced by substituent effects and intermolecular interactions, such as hydrogen bonding. chemicalbook.comrsc.org

Table 1: Selected FTIR Vibrational Frequencies for 8-Hydroxythis compound (HQS) and Related Compounds

| Vibrational Mode | Frequency (cm⁻¹) | Compound | Reference |

| SO₂ Stretching | 1085 | HQS-CHQ Cocrystal | chemicalbook.com |

| Sulfonic Acid Group | 1213, 1030, 699 | 8-Hydroxythis compound | chemicalbook.com |

| C–S Stretching | 633 | 8-Hydroxythis compound | |

| C=O Stretching | 1255 | 8-Hydroxythis compound | chemicalbook.com |

HQS-CHQ: 8-hydroxythis compound - 5-chloro-8-hydroxyquinoline cocrystal

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of the 8-hydroxythis compound-5-chloro-8-hydroxyquinoline cocrystal, the SO₂ stretching modes are observed at 1094 cm⁻¹. chemicalbook.com The S=O stretching mode is noted at 784 cm⁻¹. chemicalbook.com The C-S stretching mode for a related compound was reported at 632 cm⁻¹ in the Raman spectrum. These assignments, often supported by Density Functional Theory (DFT) calculations, are crucial for a definitive structural confirmation. chemicalbook.com

Table 2: Selected Raman Vibrational Frequencies for 8-Hydroxythis compound (HQS) and Related Compounds

| Vibrational Mode | Frequency (cm⁻¹) | Compound | Reference |

| SO₂ Stretching | 1094 | HQS-CHQ Cocrystal | chemicalbook.com |

| S=O Stretching | 784 | HQS-CHQ Cocrystal | chemicalbook.com |

| C–S Stretching | 632 | Related Benzenesulfonamide | |

| C=O Stretching | 1285 | HQS-CHQ Cocrystal | chemicalbook.com |

HQS-CHQ: 8-hydroxythis compound - 5-chloro-8-hydroxyquinoline cocrystal

Electronic Spectroscopy for Electronic Structure Analysis